4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide -

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

Catalog Number: EVT-4599788
CAS Number:
Molecular Formula: C21H24FN7O
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one

  • Compound Description: This compound is a JAK/STAT modulating compound. []
  • Relevance: This compound, along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", is being investigated as a potential treatment option for vitiligo due to its JAK/STAT modulating properties. []

Tofacitinib

  • Compound Description: Tofacitinib is a JAK/STAT modulating compound. []
  • Relevance: This compound is also being investigated as a potential treatment for vitiligo, similarly to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", due to its ability to modulate the JAK/STAT pathway. []

Ruxolitinib

  • Compound Description: Ruxolitinib is a JAK/STAT modulating compound. []
  • Relevance: This compound belongs to the same class of JAK/STAT modulators as "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" and is being explored as a potential treatment for vitiligo. []

Baricitinib

  • Compound Description: Baricitinib is a JAK/STAT modulating compound. []
  • Relevance: This compound shares the JAK/STAT modulating properties with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" and is being investigated for its potential in treating vitiligo. []
  • Compound Description: Lestaurtinib is a JAK/STAT modulating compound. []
  • Relevance: Similar to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", this compound is a JAK/STAT modulator and is being studied as a possible treatment approach for vitiligo. []
  • Compound Description: Decernotinib is a JAK/STAT modulating compound. []
  • Relevance: This compound, along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", falls under the category of JAK/STAT modulators and is being investigated as a potential therapeutic agent for vitiligo. []

TG101348

  • Compound Description: TG101348 is a JAK/STAT modulating compound. []
  • Relevance: This compound is part of the JAK/STAT modulator class, like "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is being studied for its potential in treating vitiligo. []
  • Compound Description: Janex 1 is a JAK/STAT modulating compound. []
  • Relevance: Belonging to the same category of JAK/STAT modulators as "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", this compound is under investigation as a potential treatment modality for vitiligo. []

PF-956980

  • Compound Description: PF-956980 is a JAK/STAT modulating compound. []
  • Relevance: This compound is grouped with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" as a JAK/STAT modulator and is being explored for its potential therapeutic benefits in vitiligo. []

WHI-P154

  • Compound Description: WHI-P154 is a JAK/STAT modulating compound. []
  • Relevance: This compound, similar to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", is a JAK/STAT modulator and is being investigated as a possible treatment strategy for vitiligo. []
  • Compound Description: ZM-39923 is a JAK/STAT modulating compound. []
  • Relevance: This compound is classified as a JAK/STAT modulator, along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is being studied for its therapeutic potential in the context of vitiligo. []

NSC114792

  • Compound Description: NSC114792 is a JAK/STAT modulating compound. []
  • Relevance: Sharing the JAK/STAT modulating characteristic with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", this compound is being explored for its potential role in treating vitiligo. []

Cerdulatinib

  • Compound Description: Cerdulatinib is a JAK/STAT modulating compound. []
  • Relevance: This compound belongs to the group of JAK/STAT modulators, which also includes "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is being investigated as a potential treatment for vitiligo. []
  • Compound Description: Fedratinib is a JAK/STAT modulating compound. []
  • Relevance: This compound is being studied as a possible treatment option for vitiligo, like "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", due to its JAK/STAT modulating properties. []

PF-06263276

  • Compound Description: PF-06263276 is a JAK/STAT modulating compound. []
  • Relevance: This compound, classified as a JAK/STAT modulator along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", is being investigated for its potential in treating vitiligo. []

CEP-33779

  • Compound Description: CEP-33779 is a JAK/STAT modulating compound. []
  • Relevance: This compound falls under the category of JAK/STAT modulators, similar to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is being researched for its potential therapeutic applications in vitiligo. []

AZD-1480

  • Compound Description: AZD-1480 is a JAK/STAT modulating compound. []
  • Relevance: This compound shares the JAK/STAT modulating mechanism with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", making it a subject of investigation for its potential use in treating vitiligo. []

SHR0302

  • Compound Description: SHR0302 is a JAK/STAT modulating compound. []
  • Relevance: This compound and "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" belong to the same group of JAK/STAT modulators, prompting research into their potential therapeutic effects on vitiligo. []
  • Compound Description: Oclacitinib is a JAK/STAT modulating compound. []
  • Relevance: This compound, along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", is categorized as a JAK/STAT modulator, leading to investigations into its potential therapeutic role in vitiligo. []
  • Compound Description: Filgotinib is a JAK/STAT modulating compound. []
  • Relevance: Both this compound and "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" are classified as JAK/STAT modulators, making them targets for research exploring their potential in treating vitiligo. []

Gandotinib

  • Compound Description: Gandotinib is a JAK/STAT modulating compound. []
  • Relevance: This compound and "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" belong to the class of JAK/STAT modulators and are being investigated as possible treatment approaches for vitiligo. []

Momelotinib

  • Compound Description: Momelotinib is a JAK/STAT modulating compound. []
  • Relevance: This compound is a JAK/STAT modulator, similar to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is being studied as a potential therapeutic agent for vitiligo. []
  • Compound Description: Pacritinib is a JAK/STAT modulating compound. []
  • Relevance: Being a JAK/STAT modulator, this compound, along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", is being investigated for its potential in treating vitiligo. []
  • Compound Description: Upadacitinib is a JAK/STAT modulating compound. []
  • Relevance: This compound falls into the category of JAK/STAT modulators, as does "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is being explored for its therapeutic potential in the context of vitiligo. []

Peficitinib

  • Compound Description: Peficitinib is a JAK/STAT modulating compound. []
  • Relevance: This compound is a JAK/STAT modulator, similar to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", and is under investigation as a potential treatment strategy for vitiligo. []

PF-04965842

  • Compound Description: PF-04965842 is a JAK/STAT modulating compound. []
  • Relevance: This compound and "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" are grouped together as JAK/STAT modulators, leading to research into their potential use in treating vitiligo. []

N-(3-acetamido-5-(quinaxalin-2-yl)phenyl)acrylamide

  • Compound Description: N-(3-acetamido-5-(quinaxalin-2-yl)phenyl)acrylamide is a JAK/STAT modulating compound. []
  • Relevance: This compound, along with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", is classified as a JAK/STAT modulator and is being explored for its potential therapeutic applications in vitiligo. []

1-[(2S,5R)-2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one malonate (PF-06651600)

  • Compound Description: 1-[(2S,5R)-2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one malonate (PF-06651600) is a JAK/STAT modulating compound. []
  • Relevance: This compound shares the JAK/STAT modulating properties with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide", making it a subject of research for its potential use in treating vitiligo. []
  • Compound Description: [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]-methanone tosylate is a JAK/STAT modulating compound. []
  • Relevance: This compound belongs to the same group of JAK/STAT modulators as "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" and is being studied for its potential therapeutic effects on vitiligo. []

N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)

  • Compound Description: N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) is a positive modulator of KCa2 channels. [] Analogs of CyPPA have been synthesized by replacing the cyclohexane moiety with different 4-substituted cyclohexane rings, tyrosine analogues, or mono- and dihalophenyl rings, and their effects on KCa2 channel activity were studied. []
  • Relevance: The core structure of CyPPA, specifically the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine moiety, is structurally similar to "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide". [] This structural similarity suggests that these compounds may share a similar binding site on KCa2 channels or have related mechanisms of action. []
  • Compound Description: These compounds are positive modulators of KCa2 channels, particularly the KCa2.2a subtype. [] These derivatives were designed by modifying the N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) scaffold, and some of them exhibited higher potency and selectivity for KCa2.2a channels compared to CyPPA. []
  • Relevance: The N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives share a common structural motif, the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine moiety, with "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide." [] This structural similarity suggests that these compounds might interact with KCa2 channels similarly. [] Additionally, the modifications made to the N-benzene ring, such as halogen decorations at positions 2 and 5, have been shown to significantly impact potency and selectivity for KCa2.2a channels. []

4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (X66)

  • Compound Description: X66 is a novel and potent N-terminal heat shock protein 90 (HSP90) inhibitor. [] X66 binds to the N-terminal domain of HSP90 in a different manner from classic HSP90 inhibitors. It depletes HSP90 client proteins, resulting in cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cell lines. [] Unlike other HSP90 inhibitors, X66 does not induce heat shock response. []
  • Relevance: Both X66 and "4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide" share the 3,5-dimethyl-1H-pyrazol-1-yl group. [] This structural similarity, despite their different mechanisms of action, suggests that exploring modifications to this shared group could be of interest in medicinal chemistry efforts for both HSP90 inhibition and other targets. []

Properties

Product Name

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Molecular Formula

C21H24FN7O

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C21H24FN7O/c1-14-4-5-17(11-18(14)22)25-21(30)28-8-6-27(7-9-28)19-12-20(24-13-23-19)29-16(3)10-15(2)26-29/h4-5,10-13H,6-9H2,1-3H3,(H,25,30)

InChI Key

VSTMPDMPGLYNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.